7alpha,24-Dihydroxycholesterol

oxysterol 7α-hydroxylase selectivity CYP39A1 vs CYP7B1 bile acid biosynthesis pathway

7alpha,24-Dihydroxycholesterol (7α,24-diHC; systematic name cholest-5-ene-3β,7α,24-triol) is a dihydroxylated oxysterol that occupies a unique node at the intersection of the classic (neutral) and alternative (acidic) bile acid biosynthetic pathways. It exists as two C-24 epimers—(24S) and (24R)—with the 24S-isomer being the predominant physiologically relevant form derived from brain-synthesized 24(S)-hydroxycholesterol.

Molecular Formula C27H46O3
Molecular Weight 418.7 g/mol
Cat. No. B1263379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7alpha,24-Dihydroxycholesterol
Molecular FormulaC27H46O3
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O
InChIInChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23?,24-,25+,26+,27-/m1/s1
InChIKeyZNCHPOYZMVVJCK-ZANKPZNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7alpha,24-Dihydroxycholesterol for Procuring an Authentic Dual-Pathway Oxysterol Intermediate in Cholesterol Metabolism Research


7alpha,24-Dihydroxycholesterol (7α,24-diHC; systematic name cholest-5-ene-3β,7α,24-triol) is a dihydroxylated oxysterol that occupies a unique node at the intersection of the classic (neutral) and alternative (acidic) bile acid biosynthetic pathways [1]. It exists as two C-24 epimers—(24S) and (24R)—with the 24S-isomer being the predominant physiologically relevant form derived from brain-synthesized 24(S)-hydroxycholesterol [2]. Unlike the more abundant monohydroxylated oxysterols such as 7α-hydroxycholesterol or 27-hydroxycholesterol, 7α,24-diHC serves both as a signaling ligand for liver X receptors (LXRα and LXRβ) and as a committed intermediate in the hepatic conversion of brain-derived cholesterol to bile acids [3]. Its dual enzymatic origin—being produced by both the classic cholesterol 7α-hydroxylase (CYP7A) and the dedicated 24-hydroxycholesterol 7α-hydroxylase (CYP39A1)—distinguishes it from every other dihydroxycholesterol species and renders generic oxysterol substitution ineffective for studies of brain-liver cholesterol flux [1][4].

Why 7alpha,24-Dihydroxycholesterol Cannot Be Replaced by 7alpha-Hydroxycholesterol, 25-Hydroxycholesterol, or Other In-Class Oxysterols


Generic substitution among oxysterols is precluded by the strict position- and stereochemistry-dependence of both their receptor interactions and their metabolic fates. 7α,24-Dihydroxycholesterol is the only oxysterol that carries both a 7α-hydroxyl group—enabling LXR binding that is absent in 7α-hydroxycholesterol alone, which is documented as a poor LXR competitor [1]—and a 24-hydroxyl group that marks it as a product of the brain-specific cholesterol elimination pathway [2]. In contrast, 25-hydroxycholesterol and 27-hydroxycholesterol are handled by a distinct 7α-hydroxylase (CYP7B1) and accumulate when CYP7B1 is genetically ablated, whereas 24-hydroxycholesterol levels remain unaffected [3]. Furthermore, the producing enzyme CYP39A1 shows an opposite sexually dimorphic expression pattern (female > male) compared to CYP7B1 (male > female) and is uniquely unresponsive to dietary cholesterol or bile acid feedback regulation [3]. These orthogonal regulatory, stereochemical, and pathway-specific properties mean that substituting 7α,24-diHC with any other oxysterol introduces confounded variables in experimental models of cholesterol homeostasis, LXR signaling, or bile acid synthesis.

Quantitative Differentiation Evidence for 7alpha,24-Dihydroxycholesterol Against Closest Structural and Functional Analogs


Enzyme Selectivity: CYP39A1 Is Specific for 24-Hydroxycholesterol Whereas CYP7B1 Handles 25- and 27-Hydroxycholesterol

7α,24-Dihydroxycholesterol is generated by CYP39A1, an oxysterol 7α-hydroxylase that is selective for 24-hydroxycholesterol and shows no activity toward 25- or 27-hydroxycholesterol. This contrasts with CYP7B1, which 7α-hydroxylates 25- and 27-hydroxycholesterol but shows no detectable activity toward 24-hydroxycholesterol in purified pig liver enzyme fractions [1]. In CYP7B1 knockout mice, plasma and tissue levels of 25- and 27-hydroxycholesterol are significantly elevated, yet 24-hydroxycholesterol levels remain unchanged—demonstrating that CYP39A1 (not CYP7B1) is solely responsible for the 7α-hydroxylation of 24-hydroxycholesterol in vivo [2]. Consequently, 7α,24-diHC levels reflect CYP39A1 activity, while 7α,25-diHC and 7α,27-diHC levels reflect CYP7B1 activity, making these dihydroxycholesterols non-interchangeable as pathway markers.

oxysterol 7α-hydroxylase selectivity CYP39A1 vs CYP7B1 bile acid biosynthesis pathway

LXR Ligand Competence: 7α,24-Dihydroxycholesterol Binds LXRα and LXRβ Whereas 7α-Hydroxycholesterol Is a Poor Competitor

Despite sharing the 7α-hydroxyl group, 7α,24-dihydroxycholesterol and 7α-hydroxycholesterol have fundamentally different LXR binding properties. 7α,24-Dihydroxycholesterol specifically binds to the ligand binding domains of both LXRα and LXRβ and functions as an LXR agonist [1]. In contrast, 7α-hydroxycholesterol (7α-HC) is classified as a poor competitor (PC) for both LXRα and LXRβ in competition binding assays, competing less than 70% at 50 μM [2]. For reference, 24(S)-hydroxycholesterol (the monohydroxylated precursor lacking the 7α-OH group) displays Ki values of 110 ± 10 nM for LXRα and 100 ± 5 nM for LXRβ, with EC50 values of 4 μM and 3 μM respectively [2]. The addition of a 7α-hydroxyl to 24(S),25-epoxycholesterol reduces LXRα binding affinity approximately 7-fold (Ki from 200 ± 20 nM to 1400 ± 300 nM), indicating that the 7α-OH group modulates but does not abolish LXR interaction when the side-chain hydroxyl is present [2].

liver X receptor LXR ligand binding oxysterol nuclear receptor

Stereochemical Preference: CYP7A Discriminates Between (24S)- and (24R)-24-Hydroxycholesterol Isomers

Recombinant human CYP7A exhibits a clear stereochemical preference when 7α-hydroxylating 24-hydroxycholesterol, favoring the naturally occurring (24S)-isomer over the (24R)-isomer [1]. This stereochemical discrimination is physiologically relevant because (24S)-hydroxycholesterol is the exclusive product of brain cholesterol 24-hydroxylase (CYP46A1), whereas the (24R)-isomer does not occur endogenously at appreciable levels [2]. The partially purified and reconstituted CYP7A enzyme fraction from pig liver microsomes showed 7α-hydroxylase activity toward both isomers, but human CYP7A recombinantly expressed in E. coli and COS cells demonstrated a preference for the (24S)-isomer [1]. This means that the (24S)-epimer of 7α,24-diHC is the physiologically formed product, and procurement of the correct stereoisomer is critical for studies of endogenous metabolism.

stereospecific hydroxylation CYP7A substrate preference 24S vs 24R isomer

Transcriptional Regulation: CYP39A1 Is Uniquely Unresponsive to Dietary Cholesterol Unlike CYP7A1 and CYP7B1

The hepatic expression of CYP39A1—the dedicated enzyme producing 7α,24-dihydroxycholesterol—is regulated fundamentally differently from other sterol 7α-hydroxylases. CYP39A1 mRNA levels do not change in response to dietary cholesterol, bile acids, or a bile acid-binding resin (cholestyramine), whereas CYP7A1 and CYP7B1 are both transcriptionally regulated by these stimuli [1]. Additionally, CYP39A1 expression is sexually dimorphic with a female > male pattern, which is opposite to CYP7B1 (male > female) [1]. This differential regulation means that in dietary or pharmacologic intervention studies, 7α,24-diHC levels serve as a constitutive, diet-independent readout of the brain-to-liver cholesterol flux pathway, while 7α,25-diHC and 7α,27-diHC are confounded by dietary status and bile acid feedback.

CYP39A1 gene regulation sterol 7α-hydroxylase feedback sexually dimorphic expression

Chemical Synthesis Accessibility: Stereoselective Synthesis and Full Characterization of 7alpha,24-Dihydroxycholesterol Is Established

A validated stereoselective synthetic route to 7α,24(S)-dihydroxycholesterol was described by Li and Spencer (2000), who reported the synthesis and complete spectroscopic characterization of the 7α-hydroxy derivatives of four key regulatory oxysterols: 25-hydroxycholesterol, 27-hydroxycholesterol, 24(S)-hydroxycholesterol, and 24(S),25-epoxycholesterol [1]. This paper provides the definitive analytical reference data for identity confirmation. A distinct synthetic approach using E-α,β-enone with arsonium ylide and J-tert-butyldimethylsilyloxy-bisnor-5-cholenaldehyde as starting materials has been adopted by commercial suppliers for scaled production [2]. The availability of two independent synthetic methodologies and full characterization data reduces procurement risk and ensures batch-to-batch reproducibility.

oxysterol chemical synthesis stereoselective synthesis 7α-hydroxy oxysterol characterization

Highest-Value Research and Industrial Application Scenarios for 7alpha,24-Dihydroxycholesterol Based on Product-Specific Differentiation Evidence


Brain-to-Liver Cholesterol Flux Quantification via LC-MS/MS Using 7α,24-Dihydroxycholesterol as a CYP39A1-Specific Metabolite

In quantitative metabolomics studies utilizing LC-MS/MS, 7α,24-dihydroxycholesterol serves as the definitive downstream metabolite marking CYP39A1 activity on brain-derived 24(S)-hydroxycholesterol. Because CYP39A1 is specific for 24-hydroxycholesterol and its expression is diet-independent [1], measurement of 7α,24-diHC provides an unconfounded readout of the brain cholesterol elimination pathway. Validated LC-MS/MS methods for simultaneous quantification of 7α,24-diHC alongside 7α,25-diHC and 7α,27-diHC have been published, enabling direct intra-study comparison of the CYP39A1 versus CYP7B1 branches of the acidic bile acid synthesis pathway [2]. In hereditary spastic paraplegia type 5 (CYP7B1 deficiency), CSF concentrations of the 7α,24-dihydroxy acid metabolite are reduced, further confirming that 7α,24-diHC tracks a distinct enzymatic route from the CYP7B1-dependent dihydroxycholesterols [3].

LXR Receptor Activation Studies Distinguishing Side-Chain from Ring-Hydroxylated Oxysterol Pharmacology

7α,24-Dihydroxycholesterol is uniquely suited for structure-activity relationship (SAR) studies of LXR agonism because it combines a side-chain 24-hydroxyl group (required for LXR binding) with a 7α-hydroxyl group (which modulates binding affinity and transcriptional efficacy). Whereas 7α-hydroxycholesterol is a poor LXR competitor and 24(S)-hydroxycholesterol is a potent agonist with Ki values of ~100-110 nM [1], the 7α,24-diHC molecule represents the biologically relevant intersection of these two pharmacophoric elements. Procurement of 7α,24-diHC enables direct comparison with its monohydroxylated counterparts and with 7α-hydroxy-24(S),25-epoxycholesterol (Ki = 1400 ± 300 nM for LXRα) [1], facilitating the dissection of the contributions of each hydroxyl group to receptor activation, co-regulator recruitment, and downstream gene expression (e.g., ABCA1, ABCG1, SREBP-1c).

Sex-Specific Cholesterol Metabolism Studies Leveraging Sexually Dimorphic CYP39A1 Expression

The sexually dimorphic expression of CYP39A1 (female > male), which is opposite to that of CYP7B1 (male > female) [1], positions 7α,24-dihydroxycholesterol as a key analyte in sex-specific cholesterol metabolism research. Studies investigating the molecular basis of sex differences in bile acid synthesis, non-alcoholic fatty liver disease (NAFLD) progression, or neurodegenerative disease risk can use 7α,24-diHC levels as a sex-sensitive biomarker of the CYP39A1-mediated pathway. Because CYP39A1 is not regulated by dietary cholesterol or bile acid feedback [1], sex-dependent differences in 7α,24-diHC abundance reflect constitutive enzymatic activity differences rather than dietary confounders, making this oxysterol a robust endpoint in male-versus-female metabolic phenotyping studies.

Inborn Error of Metabolism Diagnosis and Research: Differentiating CYP7B1 from CYP39A1 Pathway Defects

In the clinical research setting, 7α,24-dihydroxycholesterol and its downstream 3-oxo-4-ene acid metabolite (7α,24-dihydroxy-3-oxocholest-4-en-26-oic acid) are diagnostic of an intact CYP39A1 → bile acid pathway, distinct from the CYP7B1-dependent pathway that generates 7α,25- and 7α,27-dihydroxy species [1]. In cerebrotendinous xanthomatosis (CTX, CYP27A1 deficiency), the 7α,24-dihydroxy acid is still synthesized, confirming that the C-26 carboxylation step can be catalyzed by alternative enzymes (likely CYP46A1 or CYP3A4) [1]. Conversely, in hereditary spastic paraplegia type 5 (HSP5, CYP7B1 deficiency), CSF concentrations of both 7α,24- and 7α,25-dihydroxy acids are reduced [1], indicating that brain CYP7B1 contributes to the 7α-hydroxylation of 24-hydroxycholesterol in the CNS. Procurement of authentic 7α,24-diHC standard is essential for accurate identification and quantification of these metabolites in patient CSF and plasma samples.

Quote Request

Request a Quote for 7alpha,24-Dihydroxycholesterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.